molecular formula C19H17N5O B7550982 N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide

N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide

货号: B7550982
分子量: 331.4 g/mol
InChI 键: UWCLNLPTAMGQJY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide, also known as PI3Kδ inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

科学研究应用

N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In cancer, the inhibition of this compoundδ has been shown to reduce tumor growth and metastasis in preclinical models. In autoimmune disorders, this compound has been found to suppress the activity of immune cells, leading to a reduction in inflammation and tissue damage. In inflammatory conditions, this compoundδ inhibitor has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

作用机制

N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor works by selectively inhibiting the activity of the this compoundδ isoform, which is involved in various signaling pathways that regulate cell growth, survival, and metabolism. By inhibiting this compoundδ, this compound reduces the activity of downstream effectors, including AKT and mTOR, leading to a reduction in cell proliferation and survival. In addition, this compoundδ inhibitor has been shown to modulate the activity of immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compoundδ inhibitor has been shown to have several biochemical and physiological effects, including a reduction in cell proliferation and survival, modulation of immune cell activity, and a reduction in inflammation and tissue damage. In preclinical studies, this compound has been found to be well-tolerated and to have a favorable pharmacokinetic profile.

实验室实验的优点和局限性

N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor has several advantages for lab experiments, including its high selectivity for the this compoundδ isoform, its favorable pharmacokinetic profile, and its well-established synthetic method. However, this compound also has some limitations, including its potential off-target effects and the need for further optimization to improve its potency and selectivity.

未来方向

There are several future directions for the research and development of N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamideδ inhibitor, including the optimization of its potency and selectivity, the identification of biomarkers for patient selection, and the evaluation of its safety and efficacy in clinical trials. In addition, this compound may have potential applications in other diseases, including metabolic disorders and neurodegenerative diseases. Further research is needed to fully understand the therapeutic potential of this compoundδ inhibitor and its underlying mechanisms of action.

合成方法

The synthesis of N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide involves several steps, including the coupling of pyrazole and indazole, followed by the introduction of a carboxamide group. The final product is obtained through purification and isolation processes. This synthetic method has been optimized for high yield and purity, making it suitable for large-scale production.

属性

IUPAC Name

N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c25-19(17-7-2-6-16-12-21-23-18(16)17)20-11-14-4-1-5-15(10-14)13-24-9-3-8-22-24/h1-10,12H,11,13H2,(H,20,25)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCLNLPTAMGQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN2C=CC=N2)CNC(=O)C3=CC=CC4=C3NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。